molecular formula C18H24N2 B11850859 6-(1-Butylpiperidin-2-yl)quinoline

6-(1-Butylpiperidin-2-yl)quinoline

Cat. No.: B11850859
M. Wt: 268.4 g/mol
InChI Key: RQYZJJJYKUUIFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(1-Butylpiperidin-2-yl)quinoline is a chemical compound that belongs to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. This compound, in particular, has shown potential in various scientific research fields due to its unique structural properties and biological activities .

Chemical Reactions Analysis

6-(1-Butylpiperidin-2-yl)quinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include molecular iodine, p-toluene sulfonic acid, and neodymium (III) nitrate hexahydrate . For example, the Friedländer synthesis involves an initial amino-ketone condensation followed by cyclocondensation to produce the quinoline derivative . The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

6-(1-Butylpiperidin-2-yl)quinoline can be compared with other quinoline derivatives, such as 8-nitroquinoline and 2-aryl 4-substituted quinolines . These compounds share similar structural features but differ in their specific functional groups and biological activities. For example, 8-nitroquinoline has shown activity against clinical isolates, while 2-aryl 4-substituted quinolines are synthesized using oxidative cyclization methods . The uniqueness of this compound lies in its specific structural configuration, which contributes to its distinct biological and chemical properties.

Properties

Molecular Formula

C18H24N2

Molecular Weight

268.4 g/mol

IUPAC Name

6-(1-butylpiperidin-2-yl)quinoline

InChI

InChI=1S/C18H24N2/c1-2-3-12-20-13-5-4-8-18(20)16-9-10-17-15(14-16)7-6-11-19-17/h6-7,9-11,14,18H,2-5,8,12-13H2,1H3

InChI Key

RQYZJJJYKUUIFN-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CCCCC1C2=CC3=C(C=C2)N=CC=C3

Origin of Product

United States

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